molecular formula C27H27ClN2O3 B2444720 (1-Methylpiperidin-4-yl) 2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylate;hydrochloride CAS No. 1172520-78-3

(1-Methylpiperidin-4-yl) 2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylate;hydrochloride

Cat. No.: B2444720
CAS No.: 1172520-78-3
M. Wt: 462.97
InChI Key: RAHDESBBWNHQOG-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-4-yl) 2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a quinoline core, a methoxynaphthalene moiety, and a piperidine ring, making it a subject of interest for researchers exploring new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then functionalized with the methoxynaphthalene group and the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, helps optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methoxynaphthalene group and the piperidine ring. Similar compounds include:

  • Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Similar quinoline core but different substituents.

  • Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate: Contains a dioxolane ring instead of a piperidine ring.

These compounds may exhibit different biological activities and chemical properties due to their structural differences.

Properties

IUPAC Name

(1-methylpiperidin-4-yl) 2-(6-methoxynaphthalen-2-yl)quinoline-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3.ClH/c1-29-13-11-21(12-14-29)32-27(30)24-17-26(28-25-6-4-3-5-23(24)25)20-8-7-19-16-22(31-2)10-9-18(19)15-20;/h3-10,15-17,21H,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHDESBBWNHQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)C=C(C=C5)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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